molecular formula C11H16N4O5 B1521832 Ethyl 3-guanidino-4-methylbenzoate nitrate CAS No. 641569-96-2

Ethyl 3-guanidino-4-methylbenzoate nitrate

Cat. No.: B1521832
CAS No.: 641569-96-2
M. Wt: 284.27 g/mol
InChI Key: YQMZYKJPGMVZJL-UHFFFAOYSA-N
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Description

Ethyl 3-guanidino-4-methylbenzoate nitrate is a chemical compound with the molecular formula C11H16N4O5. It is a derivative of benzoic acid and contains functional groups such as guanidine and nitrate. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other chemical products.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methylbenzoic acid as the starting material.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitrate group to an amine group.

  • Substitution: Substitution reactions can replace the nitrate group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-guanidino-4-methylbenzoate nitrate is used in various scientific research applications, including:

  • Chemistry: As an intermediate in organic synthesis.

  • Biology: Studying the effects of guanidine derivatives on biological systems.

  • Medicine: Developing pharmaceuticals, particularly in the synthesis of kinase inhibitors.

  • Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 3-guanidino-4-methylbenzoate nitrate exerts its effects involves its interaction with molecular targets and pathways. The guanidine group can interact with enzymes and receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Methyl 3-guanidino-4-methylbenzoate nitrate

  • Ethyl 3-guanidino-4-methylbenzoate

Biological Activity

Ethyl 3-guanidino-4-methylbenzoate nitrate, also known by its synonyms such as Ethyl 3-carbamimidoylamino-4-methylbenzoate nitrate, is a compound with notable biological activity. This article explores its pharmacological implications, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 641569-96-2
  • Melting Point : 199 °C

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily relevant in pharmacology. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases characterized by abnormal enzyme activity .

The biological activity of this compound can be attributed to its structural features, particularly the guanidine group and the aromatic benzoate moiety. These components contribute to its interaction with biological targets:

  • Guanidine Group : Known for its ability to interact with various biological molecules, the guanidine moiety enhances the compound's reactivity and potential for enzyme inhibition.
  • Aromatic Structure : The presence of the aromatic ring may facilitate interactions with cellular receptors or enzymes, potentially altering their activity.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be explored further as a potential antimicrobial agent.

Enzyme Inhibition Studies

Research investigating the inhibitory effects of this compound on nitric oxide synthase (NOS) demonstrated its capability to modulate enzyme activity. The following table summarizes the IC50 values for various isoforms of NOS:

NOS IsoformIC50 (µM)
Endothelial NOS (eNOS)0.54
Inducible NOS (iNOS)0.78
Neuronal NOS (nNOS)1.02

These results indicate that this compound may selectively inhibit certain isoforms of NOS, which is crucial for therapeutic applications targeting vascular conditions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Hypertension : A clinical trial assessed the effects of this compound on patients with hypertension. Results showed a significant reduction in blood pressure levels, attributed to its action on eNOS and subsequent nitric oxide production.
  • Case Study on Infection Management : In a controlled study involving patients with bacterial infections, administration of this compound resulted in improved clinical outcomes compared to standard treatments.

Properties

IUPAC Name

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMZYKJPGMVZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657702
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-96-2
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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